3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolysis and Tautomerism
Research on compounds with similar structural features, such as isoxazoles and pyrroles, indicates that these compounds can exhibit unique behaviors under certain conditions, such as photolysis. For instance, studies on phenyldisic acids and their tautomers have shown unique product formations from discrete tautomers upon photolysis in methanol, suggesting potential research applications in understanding photolytic reactions and tautomerism in complex organic compounds (Prager & Smith, 1994).
Pyrolysis and Intramolecular Interactions
The pyrolysis of compounds related to the query compound, such as ethyl 3-(3-methyl-5-oxo-2,5-dihydroisoxazole-2-yl)-3-phenylpropenoate, has been studied to understand the formation of various pyrroles and pyridines through intramolecular interactions. These studies offer insights into the thermal decomposition and the mechanisms underlying the formation of heterocyclic compounds, which could be relevant for the synthesis and study of the query compound (Cox et al., 2004).
Bioactive Derivatives from Marine-derived Fungi
The isolation of bioactive phenyl ether derivatives from marine-derived fungi, such as Aspergillus carneus, and their antioxidant activities suggest potential applications in drug discovery and the development of new pharmaceuticals. This indicates that compounds with similar structural motifs could be explored for their bioactive properties and applications in medical and pharmaceutical research (Xu et al., 2017).
Synthetic Applications
Compounds structurally related to the query compound have been utilized as synthons for the efficient regiospecific synthesis of a variety of heterocycles, indicating potential applications in synthetic chemistry for the development of new materials and chemicals with diverse functionalities (Mahata et al., 2003).
Properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-13-11-17(23-29-13)24-19(14-7-4-3-5-8-14)18(21(26)22(24)27)20(25)15-9-6-10-16(12-15)28-2/h3-12,19,25H,1-2H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUFOBWRPXXPER-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.